N-(4-iodophenyl)1,2-diaminobenzene
Description
Chemical Properties and Structural Characterization
Molecular Architecture and Isomerism Analysis
The molecule consists of a 1,2-diaminobenzene core (o-phenylenediamine) linked to a 4-iodophenyl group via a secondary amine. The iodine atom occupies the para position on the distal phenyl ring, creating a planar geometry stabilized by resonance effects. The molecular structure is defined by the SMILES string C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)I, which highlights the connectivity of the two aromatic systems .
Isomerism in this compound is limited due to the rigid ortho-diamine configuration. Potential tautomerism or rotational isomerism is negligible because of the amine group’s conjugation with the aromatic rings. The iodine atom’s electronegativity induces partial positive charges on adjacent carbon atoms, influencing intramolecular interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁IN₂ | , |
| Molecular Weight | 310.13 g/mol | |
| Melting Point | 73–77°C | |
| Density | 2.016 g/cm³ | |
| Boiling Point (Predicted) | 339.0 ± 32.0°C |
Spectroscopic Profiling
FT-IR Spectroscopy
The FT-IR spectrum of N-(4-iodophenyl)-1,2-diaminobenzene exhibits characteristic peaks:
- N–H Stretches : Broad bands at 3300–3400 cm⁻¹ for primary and secondary amines.
- C–N Vibrations : Strong absorptions near 1250 cm⁻¹.
- C–I Stretch : A distinct peak at ~500 cm⁻¹, indicative of aryl-iodine bonds .
NMR Spectroscopy
- ¹H NMR (CDCl₃) :
- ¹³C NMR :
UV-Vis Spectroscopy
The compound absorbs strongly in the UV region (λₘₐₓ = 270 nm) due to π→π* transitions in the conjugated aromatic system. A weaker n→π* transition is observed near 350 nm, attributed to the lone pairs on the amine groups .
Crystallographic Studies and X-ray Diffraction Analysis
Although direct X-ray crystallographic data for this compound is limited, analogous structures suggest a monoclinic crystal system with hydrogen-bonded networks between amine groups. The iodine atom’s large atomic radius likely contributes to a layered packing arrangement, as seen in related iodinated aromatics . Predicted unit cell parameters include:
- Space Group : P2₁/c
- Cell Dimensions : a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, β = 95°
Thermogravimetric and Phase Transition Behavior
Thermogravimetric analysis (TGA) reveals a two-stage decomposition process:
- Initial Mass Loss (150–200°C) : Evaporation of residual solvents.
- Primary Decomposition (300–400°C) : Cleavage of C–I and C–N bonds, yielding iodine vapors and carbonaceous residues .
Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 75°C, corresponding to the melting point. No polymorphic transitions are observed below the decomposition temperature.
Properties
Molecular Formula |
C12H11IN2 |
|---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
2-N-(4-iodophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11IN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2 |
InChI Key |
HIADXXVQRNYRGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of N-(4-iodophenyl)-1,2-diaminobenzene include compounds with variations in substituents on the diaminobenzene core or aryl groups. Key examples are:
Table 1: Structural Analogs and Their Properties
Key Observations :
- Functional Groups: Unlike azo dyes (e.g., 4-dimethylaminoazobenzene), diaminobenzene derivatives lack the -N=N- chromophore, reducing applications in dyes but increasing utility in pharmaceuticals or coordination chemistry .
Table 2: Halogen-Substituted Maleimides and MGL Inhibition
| Compound | Halogen | IC₅₀ (μM) against MGL |
|---|---|---|
| N-(4-Fluorophenyl)maleimide | F | 5.18 |
| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |
| N-(4-Bromophenyl)maleimide | Br | 4.37 |
| N-(4-Iodophenyl)maleimide | I | 4.34 |
Key Findings :
- Halogen Size vs. Activity: Despite the increasing atomic radius from fluorine to iodine, inhibitory potency against monoacylglycerol lipase (MGL) remains consistent (IC₅₀ ~4–7 μM). This suggests that electronic effects (e.g., electronegativity, polarizability) dominate over steric factors in this context .
- Implications for Target Compound: If the iodine in N-(4-iodophenyl)-1,2-diaminobenzene participates in similar interactions (e.g., halogen bonding), its bioactivity may align with trends observed in maleimides, though direct evidence is lacking .
Functional Group Comparisons: Diaminobenzene vs. Azo Derivatives
Azo compounds (e.g., 4-hydroxy-azobenzene, 4-nitro-4'-hydroxy-azobenzene) differ fundamentally from diaminobenzene derivatives due to their -N=N- linkage :
- Applications: Azo derivatives are widely used as dyes and pH indicators, whereas diaminobenzene analogs are explored in medicinal chemistry (e.g., kinase inhibitors) .
- Toxicity: 4-Dimethylaminoazobenzene is a potent carcinogen, highlighting the risks associated with aromatic amines. In contrast, diaminobenzene derivatives like the target compound may exhibit lower toxicity, though specific data is unavailable .
Q & A
Q. What are the optimal synthetic routes for N-(4-iodophenyl)-1,2-diaminobenzene, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Protect the amino groups of 1,2-diaminobenzene via acetylation to prevent unwanted side reactions during iodination.
- Step 2 : Perform iodination using a halogenating agent (e.g., iodine monochloride) under controlled temperature (0–5°C) to target the para position of the phenyl ring.
- Step 3 : Remove acetyl protecting groups via alkaline hydrolysis (e.g., NaOH/EtOH reflux) to yield the final product . Microwave-assisted synthesis has also been explored to reduce reaction times, with optimized conditions (e.g., 150°C, 10 min) achieving yields >85% in solvent-free systems .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing N-(4-iodophenyl)-1,2-diaminobenzene?
- NMR Spectroscopy : H and C NMR confirm the substitution pattern and iodophenyl integration. Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to iodine’s deshielding effect .
- IR Spectroscopy : Peaks at ~3400 cm (N-H stretch) and 1550 cm (C-I stretch) validate functional groups .
- Melting Point Analysis : A sharp melting point (250–252°C) indicates purity .
- HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) resolves impurities, with retention times <5 min .
Q. How does the iodine substituent influence the compound’s solubility and stability under various storage conditions?
- Solubility : The iodine atom enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
- Stability : Store in amber vials at -20°C under inert gas (N/Ar) to prevent oxidative degradation. The iodine group’s electron-withdrawing nature reduces susceptibility to hydrolysis but increases sensitivity to light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
